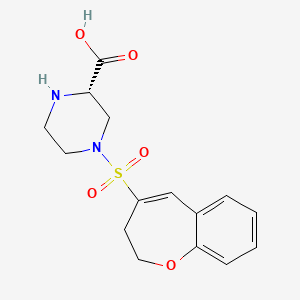![molecular formula C13H13Cl2N5O B7354387 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7354387.png)
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as DPTI, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. DPTI has been synthesized and studied for its potential therapeutic applications in treating type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream targets of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes, and improved glucose homeostasis in vivo.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes. In addition, this compound has been shown to reduce body weight and fat mass, and improve lipid metabolism in these models. These effects are likely mediated by the inhibition of PTP1B and the subsequent improvement in insulin signaling and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is its specificity for PTP1B, which reduces the potential for off-target effects. In addition, this compound has been shown to be effective in improving glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes, suggesting its potential as a therapeutic agent. However, one limitation of this compound is its relatively low potency compared to other PTP1B inhibitors. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
For research on 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone include the development of more potent and selective PTP1B inhibitors, as well as the evaluation of this compound in clinical trials for the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity, and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone involves several steps, starting with the reaction of 2,6-dichlorobenzaldehyde with ethyl 2-oxoacetate to form 2,6-dichloro-α,β-unsaturated ester. This intermediate is then reacted with 2-aminopyrrolidine to form the pyrrolidine ring, and subsequently reacted with sodium azide to form the tetrazole ring. The final step involves reduction of the nitro group to form the amine, which is then acylated with 2,6-dichlorobenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications in treating type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound inhibits PTP1B activity and improves insulin signaling in adipocytes and hepatocytes. In vivo studies in animal models of obesity and diabetes have shown that this compound improves glucose homeostasis and insulin sensitivity, and reduces body weight and fat mass. These findings suggest that this compound may be a promising candidate for the development of novel anti-diabetic drugs.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5O/c14-9-3-1-4-10(15)8(9)7-12(21)20-6-2-5-11(20)13-16-18-19-17-13/h1,3-4,11H,2,5-7H2,(H,16,17,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUBBGNVFTINK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B7354309.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)


![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)
![1-Methyl-4-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7354352.png)
![(8-amino-5-thiaspiro[3.5]nonan-2-yl)-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]methanone](/img/structure/B7354354.png)
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid](/img/structure/B7354362.png)
![5-[[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]sulfonyl]-2-chlorofuran-3-carboxylic acid](/img/structure/B7354370.png)
![2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7354378.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[[4-(1-methylimidazol-2-yl)-2,5-dioxoimidazolidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B7354397.png)
![(2S)-2-methyl-N-[[4-(1-methylimidazol-2-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-3-phenylpropanamide](/img/structure/B7354398.png)
![N-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]prop-2-enamide](/img/structure/B7354402.png)